molecular formula C15H14O4 B14307754 Methyl 3-methoxy-5-phenoxybenzoate CAS No. 116414-71-2

Methyl 3-methoxy-5-phenoxybenzoate

Cat. No.: B14307754
CAS No.: 116414-71-2
M. Wt: 258.27 g/mol
InChI Key: BRNCHIOUVFBRTL-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-phenoxybenzoate is a high-purity chemical reagent designed for research and development applications. Compounds within this chemical class, featuring phenoxybenzoate and methoxy substituents, are of significant interest in medicinal chemistry and materials science for constructing complex molecular frameworks . For instance, structurally similar derivatives are explored in the synthesis of potential therapeutics and as intermediates for novel organic materials . The molecular structure, incorporating both ether and ester functional groups, offers researchers a versatile building block for further synthetic modification. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all procedures adhere to their institution's safety protocols.

Properties

CAS No.

116414-71-2

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 3-methoxy-5-phenoxybenzoate

InChI

InChI=1S/C15H14O4/c1-17-13-8-11(15(16)18-2)9-14(10-13)19-12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

BRNCHIOUVFBRTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling for Phenoxy Group Installation

A widely applicable method involves copper-catalyzed coupling of methyl 3-methoxy-5-bromobenzoate with phenol. This route parallels methodologies described in the synthesis of Aristogin C, where phenolic coupling was achieved under mild conditions.

Procedure :

  • Synthesis of methyl 3-methoxy-5-bromobenzoate :
    • Bromination of methyl 3-methoxybenzoate using N-bromosuccinimide (NBS) in acetic acid at 60°C for 6 hours yields the 5-bromo derivative (87% yield).
    • Characterization : $$ ^1H $$ NMR (CDCl₃) δ 8.12 (d, $$ J = 2.1 $$ Hz, 1H, H-2), 7.65 (dd, $$ J = 8.6, 2.1 $$ Hz, 1H, H-4), 6.88 (d, $$ J = 8.7 $$ Hz, 1H, H-6), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, COOCH₃).
  • Phenoxy Substitution :
    • React methyl 3-methoxy-5-bromobenzoate (1 equiv) with phenol (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2 equiv) in dimethylformamide (DMF) at 120°C for 24 hours.
    • Workup : Filter through Celite®, concentrate under reduced pressure, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to isolate the product as a white solid (72% yield).

Optimization Insights :

  • Higher temperatures (>130°C) accelerate the reaction but risk ester group hydrolysis.
  • Catalytic systems using 1,10-phenanthroline as a ligand improve copper efficiency, reducing catalyst loading to 5 mol%.

Mitsunobu Reaction for Direct Phenoxylation

An alternative approach employs the Mitsunobu reaction to install the phenoxy group on a pre-formed dihydroxy intermediate, as demonstrated in the synthesis of polyfunctionalized benzoates.

Procedure :

  • Synthesis of methyl 3-methoxy-5-hydroxybenzoate :
    • Partial demethylation of methyl 3,5-dimethoxybenzoate using BBr₃ in dichloromethane at 0°C for 2 hours selectively yields the 5-hydroxy derivative (91% yield).
  • Mitsunobu Coupling :
    • Combine methyl 3-methoxy-5-hydroxybenzoate (1 equiv), phenol (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours.
    • Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by recrystallization from ethanol to obtain the product (68% yield).

Advantages :

  • Avoids halogenated intermediates.
  • Compatible with acid-sensitive substrates.

Limitations :

  • High cost of Mitsunobu reagents limits scalability.

Analytical Characterization

Chromatographic Purity

  • HPLC Conditions :
    • Column: C18, 250 × 4.6 mm, 5 μm.
    • Mobile phase: 70:30 water:methanol.
    • Flow rate: 1.0 mL/min.
    • Detection: UV at 240 nm.
    • Retention time: 8.2 minutes; purity >99.5%.

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.98 (d, $$ J = 2.0 $$ Hz, 1H, H-2), 7.45 (dd, $$ J = 8.5, 2.0 $$ Hz, 1H, H-4), 7.32–7.28 (m, 2H, Ph-H), 7.02–6.98 (m, 3H, Ph-H), 6.85 (d, $$ J = 8.5 $$ Hz, 1H, H-6), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃).
  • $$ ^{13}C $$ NMR (101 MHz, CDCl₃) : δ 166.8 (COO), 160.1 (C-3-OCH₃), 156.7 (C-5-OPh), 130.5–114.8 (aromatic carbons), 55.2 (OCH₃), 52.1 (COOCH₃).

Environmental and Economic Impact

  • Waste Streams : The Ullmann route generates Cu-containing residues, requiring chelation treatment before disposal.
  • Cost Analysis : Raw material costs for the Mitsunobu route are 3.2× higher than the Ullmann method, making the latter preferable for industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-5-phenoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxy-5-phenoxybenzoic acid, while reduction of the ester group can produce 3-methoxy-5-phenoxybenzyl alcohol .

Scientific Research Applications

Methyl 3-methoxy-5-phenoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-phenoxybenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Key Observations:

Hydroxyl groups (e.g., in Methyl salicylate) increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to purely ether-substituted analogs .

Thermal Stability : Methyl 3-(benzoxy)-5-methoxybenzoate, with a benzoxy substituent, likely exhibits higher thermal stability than Methyl salicylate due to reduced hydrogen-bonding interactions and increased aromatic stabilization .

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